Methyl 4-(3-bromopropyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-bromopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPVAWXMHRICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445130 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-86-0 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Chemical Reactivity and Mechanistic Investigations of Methyl 4 3 Bromopropyl Benzoate
Nucleophilic Substitution Reactions at the Bromopropyl Moiety
The primary alkyl bromide in the 3-bromopropyl side chain is an excellent electrophile for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles, primarily through an SN2 mechanism. This reactivity is a cornerstone of the synthetic utility of Methyl 4-(3-bromopropyl)benzoate.
Amination Reactions: Kinetics and Mechanistic Studies
The formation of carbon-nitrogen bonds via substitution of the bromine atom is a key transformation of this compound. This can be achieved using various nitrogen-based nucleophiles.
A common method for introducing a primary amine group involves a two-step sequence starting with an azide (B81097) as the nucleophile. The reaction of an alkyl halide with sodium azide (NaN₃) proceeds via a standard Sₙ2 pathway to form an alkyl azide. masterorganicchemistry.com This method is highly effective for primary alkyl halides like this compound. The resulting azide intermediate can then be readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This two-step process, often called the Staudinger reaction when triphenylphosphine (B44618) is used for reduction, is generally preferred over direct amination with ammonia, which can lead to over-alkylation. masterorganicchemistry.com For instance, the related substrate tert-Butyl-(3-bromopropyl)carbamate has been shown to react with sodium azide in DMF at 80 °C for 16 hours. rsc.org
Direct amination with primary or secondary amines is also a viable pathway for forming substituted amines. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct. The kinetics of these reactions generally follow a second-order rate law, characteristic of Sₙ2 reactions, where the rate is dependent on the concentrations of both the alkyl halide and the amine nucleophile.
Reactivity with Sulfur, Oxygen, and Nitrogen-Based Nucleophiles
The electrophilic nature of the bromopropyl group allows it to react with a wide array of nucleophiles beyond amines.
Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective in reacting with alkyl halides due to their high nucleophilicity. libretexts.org A specific example is the reaction of this compound with potassium thioacetate (B1230152) in acetone. This reaction proceeds efficiently at reflux for 35 minutes to yield Methyl 4-[3-(acetylthio)propyl]benzoate. ambeed.com The resulting thioester can be subsequently hydrolyzed to yield the corresponding thiol. Another example involves the use of thiourea, which can react with the alkyl bromide to form an isothiouronium salt, which can then be hydrolyzed to the thiol. sci-hub.seiwu.edu
Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ethers. For example, reaction with sodium phenoxide would yield Methyl 4-(3-phenoxypropyl)benzoate. These reactions are typically carried out in a polar aprotic solvent.
Nitrogen Nucleophiles: As detailed in the amination section (3.1.1), various nitrogen nucleophiles are reactive. Besides azides and amines, other nitrogen-containing groups can be introduced. For example, phthalimide (B116566) anion can be used in the Gabriel synthesis to produce a primary amine after a hydrolysis step. masterorganicchemistry.com
The table below summarizes the nucleophilic substitution reactions at the bromopropyl moiety.
| Nucleophile Class | Specific Nucleophile | Reagent Example | Product Type |
| Sulfur | Thioacetate | Potassium Thioacetate | Thioester |
| Thiourea | Thiourea | Isothiouronium Salt | |
| Oxygen | Phenoxide | Sodium Phenoxide | Ether |
| Alkoxide | Sodium Methoxide (B1231860) | Ether | |
| Nitrogen | Azide | Sodium Azide | Alkyl Azide |
| Amine | Piperidine (B6355638) | Tertiary Amine | |
| Phthalimide | Potassium Phthalimide | N-Alkylphthalimide |
Transformations Involving the Benzoate (B1203000) Ester Functionality
The methyl ester group on the aromatic ring provides another site for chemical modification, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Pathways and Catalysis
The ester group can be converted to a carboxylic acid or another ester through nucleophilic acyl substitution.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-bromopropyl)benzoic acid, under either acidic or basic conditions. smolecule.com
Base-catalyzed hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack. psu.edu
Acid-catalyzed hydrolysis: This process involves heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water. The reaction is an equilibrium process, and the use of a large excess of water drives it towards the carboxylic acid product. libretexts.org Studies on various methyl benzoates have shown that high temperatures (200–300 °C) in water can effect hydrolysis even for sterically hindered esters. psu.edu
Transesterification: This reaction converts the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a large excess of ethanol (B145695) and an acid catalyst would produce Ethyl 4-(3-bromopropyl)benzoate. libretexts.org The reaction is an equilibrium, and using the new alcohol as the solvent is a common strategy to drive the reaction to completion. libretexts.org The reverse reaction, the esterification of 4-(3-bromopropyl)benzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid, is used to synthesize the title compound, highlighting the reversibility of the process. ambeed.com Enzymatic catalysis, for example using Lipase B from Candida antarctica, is also a method for transesterification, though it may result in lower yields compared to chemical methods.
Reduction and Oxidation Reactions of Ester Carbonyl Groups
The carbonyl group of the ester can be reduced to either an alcohol or an aldehyde, depending on the reducing agent used. Oxidation of the ester carbonyl is not a common transformation.
Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism. First, a hydride ion adds to the carbonyl carbon, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to the corresponding primary alcohol, [4-(3-bromopropyl)phenyl]methanol. ucalgary.ca The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup. youtube.com
Reduction to an Aldehyde: It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H). youtube.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the aldehyde product. organic-chemistry.org The mechanism involves coordination of the aluminum center to the carbonyl oxygen, which acts as a Lewis acid, followed by intramolecular hydride transfer. youtube.com The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during workup to release the aldehyde, 4-(3-bromopropyl)benzaldehyde.
The table below outlines the reduction reactions of the ester functionality.
| Reagent | Product | Key Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether solvent (THF, Et₂O), aqueous workup |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Low temperature (-78 °C), anhydrous non-protic solvent |
Cross-Coupling Reactions and Organometallic Chemistry Applications
The carbon-bromine bond in the propyl chain makes this compound a suitable electrophile for various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis. nih.gov
The general mechanism for these reactions, such as Suzuki, Negishi, or Kumada coupling, involves a catalytic cycle with a transition metal, typically palladium or nickel. The cycle consists of three main steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of the alkyl halide, forming a high-valent organometallic intermediate.
Transmetalation: An organometallic nucleophile (e.g., organoboron, organozinc, or Grignard reagent) transfers its organic group to the catalyst, displacing the halide.
Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, forming the new C-C bond and regenerating the low-valent catalyst. libretexts.org
For primary alkyl halides like this compound, these reactions are well-established. For instance, nickel-catalyzed cross-coupling reactions with Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling) are effective for forming C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds. acs.orgoup.com These reactions can tolerate various functional groups, including esters. acs.org Similarly, palladium-catalyzed reactions with organoboron compounds (Suzuki coupling) are also applicable. nih.gov
The table below summarizes potential cross-coupling reactions.
| Coupling Reaction Name | Organometallic Reagent (R-M) | Catalyst | Product (R' = 4-(methoxycarbonyl)phenylpropyl) |
| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd complexes | R'-R |
| Negishi Coupling | Organozinc (R-ZnX) | Ni or Pd complexes | R'-R |
| Suzuki Coupling | Organoboron (R-B(OR)₂) | Pd complexes | R'-R |
| Stille Coupling | Organotin (R-SnR₃) | Pd complexes | R'-R |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu complexes | R'-C≡C-R |
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.gov These reactions offer a mild and efficient way to connect different carbon fragments, with high tolerance for various functional groups. nih.gov In the context of this compound, the C(sp³)-Br bond of the propyl chain is the reactive site for these transformations, enabling the formation of aryl-alkyl linkages.
The Suzuki-Miyaura cross-coupling reaction, which typically couples an organoboron compound with an organic halide, is a prominent method for C-C bond formation. nih.govfrontierspecialtychemicals.com While most commonly applied to sp²-hybridized carbons, its application to sp³-hybridized organoboron compounds or alkyl halides presents unique challenges, such as the potential for β-hydride elimination from the generated alkylpalladium intermediate. nih.gov To address this, specific ligands and reaction conditions are developed. For instance, palladium catalysts supported by bulky, monodentate phosphine (B1218219) ligands have proven effective. mit.edu In a typical Suzuki-Miyaura reaction involving an alkyl halide like this compound, the reaction would proceed with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Research into the coupling of various alkenyl bromides with potassium alkyltrifluoroborates has identified PdCl₂(dppf)·CH₂Cl₂ as a highly effective catalyst, providing good to excellent yields. nih.gov While this involves an alkenyl bromide, the principles extend to alkyl bromides. The choice of base is also critical, with cesium carbonate (Cs₂CO₃) often providing superior results compared to potassium carbonate (K₂CO₃). nih.gov
The mechanism of these couplings generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the alkyl bromide (this compound) to form an alkylpalladium(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Studies on related compounds, such as the reaction of palladium(I) aryl complexes with methyl 4-(bromomethyl)benzoate, provide further mechanistic insight, suggesting that reductive elimination from a Pd(III) intermediate can also be a key C-C bond-forming step. chemsoc.org.cn
| Catalyst System | Coupling Partners | Product Type | Key Findings | Reference |
| PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Alkenyl Bromides + Alkyltrifluoroborates | Alkenyl-Alkyl | High yields (49-95%); Catalyst loading and base choice are crucial. | nih.gov |
| Pd(OAc)₂ / PCy₃ | Alkenyl Bromides + Alkyltrifluoroborates | Alkenyl-Alkyl | Less effective than PdCl₂(dppf)·CH₂Cl₂ under tested conditions. | nih.gov |
| (IPr)Pd(I) Aryl Complex | Aryl Complex + Methyl 4-(bromomethyl)benzoate | Aryl-Alkyl | Reaction proceeds via a Pd(III) intermediate. | chemsoc.org.cn |
| Pd(PPh₃)₄ / K₃PO₄ | Bromo-Aryl/Thiophene + Arylboronic Acids | Aryl-Aryl | Moderate yields (31-46%) for Suzuki coupling. | nih.gov |
Nickel-Catalyzed Reductive Coupling Strategies and Selectivity Considerations
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems, particularly for the coupling of two different electrophiles, such as an aryl halide and an alkyl halide. researchgate.netwisc.edu This approach, known as cross-electrophile coupling, avoids the need to pre-form and handle often sensitive organometallic nucleophiles. researchgate.net The reaction requires a terminal reductant, such as zinc or manganese metal, or non-metallic reductants like bis(pinacolato)diboron (B136004) (B₂Pin₂). chemrxiv.org
For a molecule like this compound, nickel catalysis could be used to couple the bromopropyl group with an aryl halide. A significant challenge in these reactions is selectivity. Three products are possible: the desired cross-coupled product (aryl-alkyl), and two homocoupled byproducts (aryl-aryl and alkyl-alkyl). nih.gov
Mechanistic studies have revealed that the high selectivity for the cross-coupled product arises from an unusual catalytic cycle that involves both polar and radical steps. nih.govacs.org The key to selectivity lies in two distinct steps:
Selective Oxidative Addition: The nickel(0) catalyst selectively reacts with the aryl halide over the alkyl halide to form an arylnickel(II) intermediate. nih.govacs.org
Selective Radical Formation: A radical chain mechanism generates an alkyl radical from the alkyl halide, which is then trapped by the arylnickel(II) intermediate. nih.govacs.org
The use of specific ligands, such as bipyridine or phenanthroline derivatives, is crucial for achieving high selectivity. chemrxiv.orgnih.gov Research has shown that bis(pinacolato)diboron can be an effective reductant in nickel-catalyzed couplings of aryl bromides with alkyl bromides, such as (3-bromopropyl)benzene. chemrxiv.org The optimized conditions for such a reaction involved a Ni(dtbbpy)Br₂ catalyst, K₂CO₃ as a base, and NaI as an additive, effectively inhibiting the competing homodimerization of the alkyl halide. chemrxiv.org
| Catalyst/Reductant | Ligand | Substrates | Key Selectivity Factor | Reference |
| Ni / Zn | Bipyridine | Aryl Halide + Alkyl Halide | Selective oxidative addition of Ni(0) to aryl halide; Alkyl radical formation. | nih.govacs.org |
| NiBr₂(dtbpy) / B₂Pin₂ | dtbbpy | Methyl 4-bromobenzoate (B14158574) + (3-bromopropyl)benzene | Inhibition of alkyl halide homodimerization and alkyl-Bpin formation. | chemrxiv.org |
| NiI₂ / Zn | Terpyridine | Heteroaryl Halide + (3-bromopropyl)benzene | Ligand structure influences yield and reaction time. | nih.gov |
| Ni(cod)₂ / TiCl₄(tmeda) | Phenanthroline | Aryl Iodide + Benzyl (B1604629) Alcohol | Cooperative titanium/nickel system enables use of alcohols as coupling partners. | nii.ac.jp |
Cyclization and Heterocycle Formation Pathways Utilizing the Bromopropyl Chain
The 3-bromopropyl group of this compound is an ideal tether for intramolecular cyclization reactions to form five- or six-membered rings. By introducing a nucleophilic site elsewhere in the molecule, the electrophilic C-Br bond can be attacked intramolecularly, leading to the construction of cyclic, and particularly heterocyclic, systems.
A clear example of this strategy is the synthesis of deoxyvasicinone. In this synthesis, a related compound, 3-(3-bromopropyl)quinazolin-4(3H)-one, is treated with a strong base like lithium diisopropylamide (LDA). arkat-usa.org The base deprotonates the position adjacent to the carbonyl and nitrogen on the quinazolinone ring, creating a carbanion. This nucleophile then attacks the electrophilic carbon of the bromopropyl chain in an intramolecular Sₙ2 reaction, displacing the bromide and forming a new six-membered ring fused to the quinazolinone core. arkat-usa.org This demonstrates how the bromopropyl moiety can be used to construct complex polycyclic frameworks.
The general strategy involves a two-step process:
Alkylation: A suitable nucleophilic heterocycle (like 4(3H)-quinazolinone) is first alkylated with a reagent like 1,3-dibromopropane (B121459) to install the bromopropyl chain. arkat-usa.org
Intramolecular Cyclization: A base is used to generate a nucleophilic center within the molecule, which then cyclizes onto the bromopropyl chain.
This pathway is highly valuable for synthesizing alkaloids and other biologically active heterocyclic compounds. The length of the alkyl chain is critical; the three-carbon chain of the bromopropyl group is perfectly suited for the formation of low-strain six-membered rings, which are ubiquitous in natural products and pharmaceuticals. arkat-usa.orgacs.org
Advanced Spectroscopic and Computational Characterization of Methyl 4 3 Bromopropyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 4-(3-bromopropyl)benzoate in solution. By analyzing the magnetic properties of its atomic nuclei, a detailed picture of the connectivity and chemical environment of each atom can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The aromatic protons typically appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the ester group exhibit a singlet, while the propyl chain protons present as two triplets and a quintet, indicating their coupling with adjacent methylene (B1212753) groups.
The ¹³C NMR spectrum complements the proton data by revealing the number of chemically non-equivalent carbon atoms. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the three carbons of the propyl chain. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | d | 2H | Ar-H |
| 7.45 | d | 2H | Ar-H |
| 3.91 | s | 3H | OCH₃ |
| 3.44 | t | 2H | CH₂Br |
| 3.00 | t | 2H | Ar-CH₂ |
| 2.25 | p | 2H | CH₂CH₂CH₂ |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.8 | C=O |
| 144.5 | Ar-C |
| 129.8 | Ar-CH |
| 128.8 | Ar-CH |
| 128.3 | Ar-C |
| 52.1 | OCH₃ |
| 34.4 | Ar-CH₂ |
| 32.8 | CH₂Br |
| 31.5 | CH₂CH₂CH₂ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively establish the connectivity of atoms within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique confirms the coupling between the adjacent methylene groups of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the propyl chain and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the propyl chain and the aromatic ring, as well as the connection of the methyl group to the ester functionality. For instance, correlations would be observed between the aromatic protons and the benzylic carbon, and between the methyl protons and the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared to the calculated mass for the proposed formula (C₁₁H₁₃BrO₂), providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation
In tandem mass spectrometry, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process induces fragmentation of the molecule, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely include the loss of the bromine atom, cleavage of the ester group (loss of OCH₃ or COOCH₃), and fragmentation of the propyl chain. Analyzing these fragments helps to piece together the structure of the original molecule and confirm the connectivity of its different parts.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected around 1720 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic propyl chain appears just below 3000 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would give a characteristic band. While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. The C-Br stretch is also an active Raman mode.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2950 | ~2950 |
| C=O Stretch (Ester) | ~1720 | ~1720 |
| Aromatic C=C Stretch | ~1610, 1500 | ~1610, 1500 |
| C-O Stretch (Ester) | ~1280, 1100 | ~1280, 1100 |
| C-Br Stretch | ~650-550 | ~650-550 |
X-ray Crystallography for Solid-State Structural Determination and Conformation
Despite the utility of this technique, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data for this compound. Consequently, definitive experimental data on its solid-state conformation, such as the torsion angles of the bromopropyl chain relative to the benzoate (B1203000) ring or intermolecular packing interactions, remains undetermined. While studies on related molecules, such as certain 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo researchgate.netacs.orgthiazepines, utilize X-ray crystallography to confirm molecular structures, this specific data is not available for the target compound. researchgate.netmdpi.com
Computational Chemistry Approaches for Reactivity and Structure Prediction
Computational chemistry offers a suite of in-silico tools to predict molecular properties, complementing experimental data. These methods can provide insight into electronic structure, reaction pathways, and dynamic behavior.
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, orbital energies) and energetics of molecules. It can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the energies of reaction intermediates and transition states, thereby predicting a molecule's reactivity.
A thorough review of the literature indicates that no specific DFT studies have been published for this compound. While DFT is routinely used to corroborate experimental findings for a vast array of organic molecules, including complex heterocyclic systems, such an analysis for this specific benzoate ester has not been reported. mdpi.com Therefore, calculated values for properties like its HOMO-LUMO gap, electrostatic potential map, or the energetics of its potential reactions are not available.
Molecular Docking Simulations for Exploring Ligand-Target Interactions in Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking simulations score different binding poses based on factors like electrostatic interactions and shape complementarity.
The prompt specifically requests information on molecular docking of derivatives of this compound. This compound serves as a building block or "scaffold" in the synthesis of more complex molecules. These derivatives, not the parent compound itself, are typically the subjects of docking studies. For example, a derivative might be synthesized and then computationally "docked" into the active site of an enzyme to predict its inhibitory potential.
However, specific molecular docking studies detailing the binding of molecules explicitly synthesized from this compound are not prominently featured in the accessible scientific literature. While general studies on related classes of compounds exist, direct examples tracing back to this specific precursor are absent. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.orgacs.orgscribd.com Molecular Dynamics (MD) simulations provide a way to explore this conformational landscape by simulating the motion of atoms and molecules over time. acs.orgacs.org MD can reveal the flexibility of a molecule, its preferred shapes in different environments (e.g., in a solvent), and the pathways of conformational change. acs.org
For this compound, the key flexible points are the single bonds within the 3-bromopropyl chain. A conformational analysis would identify the most stable arrangements (conformers) of this chain. An MD simulation could further show how the chain moves and folds in a solution, which can be critical for its reactivity or interaction with other molecules.
Despite the importance of these analyses, no dedicated conformational analysis or molecular dynamics simulation studies for this compound have been published. Such studies would provide valuable insight into its dynamic behavior, but this information is currently not available in the scientific literature.
Applications of Methyl 4 3 Bromopropyl Benzoate in Complex Molecule Synthesis
Pharmaceutical Intermediate Synthesis and Drug Discovery
The unique chemical architecture of Methyl 4-(3-bromopropyl)benzoate makes it a significant tool in the field of medicinal chemistry and drug discovery. Its primary utility lies in its ability to act as a linker, connecting different molecular fragments to construct complex bioactive scaffolds.
Precursors for Active Pharmaceutical Ingredients (APIs) and Bioactive Scaffolds
This compound is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its key role is to introduce a propyl-spaced phenyl group with a methyl ester functionality. This moiety can be crucial for the molecule's interaction with biological targets. The bromo-terminated propyl chain allows for the alkylation of nucleophiles such as amines, phenols, and thiols, which are commonly found in the core structures of drug molecules.
A notable application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used for cancer therapy. For instance, in the synthesis of analogues of the PARP inhibitor Olaparib, a key intermediate is 4-[[4-Fluoro-3-(1-piperazinylcarbonyl)phenyl]methyl]-1(2H)-phthalazinone pharmaffiliates.com. This compound can be used to alkylate the secondary amine of the piperazine (B1678402) ring in this intermediate. This reaction introduces the 4-(methoxycarbonyl)propyl group, a common feature in various PARP inhibitors designed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes.
The general synthetic approach involves the nucleophilic substitution of the bromine atom by the piperazine nitrogen, typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction. The resulting molecule can then be further modified, for example, by hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then form amide bonds with other molecular fragments.
| Precursor Compound | Resulting Bioactive Scaffold/API Analogue | Therapeutic Area |
| 4-[[4-Fluoro-3-(1-piperazinylcarbonyl)phenyl]methyl]-1(2H)-phthalazinone | PARP Inhibitor Analogue | Oncology |
| Substituted Phenols | Aryloxypropylbenzoate derivatives | Cardiovascular, CNS disorders |
| Heterocyclic Amines | N-Arylpropyl-substituted heterocycles | Various |
Strategies for Scaffold Diversification and Library Generation
In modern drug discovery, the generation of chemical libraries with diverse molecular scaffolds is essential for identifying new lead compounds. This compound is an excellent reagent for scaffold diversification due to its dual reactivity.
The primary strategy for diversification involves using the bromopropyl group as a handle for alkylation. A core molecule containing a nucleophilic center (e.g., an amine or a phenol) can be reacted with this compound. The resulting product, which now contains a methyl benzoate (B1203000) moiety, can undergo further diversification. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. This approach, known as parallel synthesis, allows for the rapid generation of a large number of structurally related compounds.
Another strategy involves the modification of the aromatic ring of the benzoate group. Through reactions such as nitration, halogenation, or Friedel-Crafts acylation, the phenyl ring can be functionalized, leading to another level of diversification. These modifications can significantly alter the electronic and steric properties of the molecule, which can in turn affect its biological activity.
Applications in Agrochemistry Compound Development
In the field of agrochemistry, the development of new pesticides with improved efficacy and better environmental profiles is a constant endeavor. Bromoalkyl benzoates, as a class of compounds, are utilized in the synthesis of novel agrochemicals. For instance, t-butyl 4-bromomethyl benzoate is a key intermediate in the synthesis of the acaricide and insecticide Fenpyroximate koreascience.kr.
Following this precedent, this compound can serve as a valuable building block for the synthesis of new pesticide candidates. The 3-bromopropyl group allows for the introduction of a flexible three-carbon linker, which can be used to connect a toxophoric group to a carrier moiety. The methyl benzoate part of the molecule can be modified to fine-tune the physicochemical properties of the final compound, such as its solubility, stability, and bioavailability. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be converted into a variety of esters or amides to modulate the lipophilicity of the molecule, a critical parameter for its penetration through the waxy cuticle of plants or the exoskeleton of insects.
Contributions to Advanced Materials Science
The unique structure of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and specialty chemicals.
Monomer Synthesis for Polymer Chemistry and Functional Materials
This compound can be used as a monomer or a precursor to a monomer in the synthesis of functional polymers. The presence of the polymerizable group (after modification) and a functional group (the bromo or benzoate moiety) allows for the creation of polymers with tailored properties.
One potential application is in the synthesis of polyesters. The methyl ester can be transesterified with a diol to form a polyester (B1180765) backbone. The pendant bromopropyl group can then be used for post-polymerization modification. For example, the bromine can be substituted with an azide (B81097) group, which can then be used in "click" chemistry reactions to attach other functional molecules to the polymer chain. This approach allows for the synthesis of graft copolymers or polymers with specific functionalities, such as fluorescent labels or bioactive molecules.
Another area of application is in the synthesis of liquid crystals. Benzoate derivatives with flexible alkyl chains are known to exhibit liquid crystalline properties academie-sciences.fr. By incorporating this compound into a polymer backbone, it is possible to create side-chain liquid crystalline polymers. The propyl chain provides the necessary flexibility for the mesogenic (liquid crystal-forming) benzoate group to self-organize into ordered structures. The properties of these liquid crystalline polymers can be tuned by modifying the length of the alkyl chain or by introducing different substituents on the aromatic ring.
| Polymer Type | Monomer Derived from this compound | Potential Application |
| Functional Polyester | Diol-transesterified benzoate with pendant bromopropyl group | Drug delivery, functional coatings |
| Side-chain Liquid Crystalline Polymer | Acrylate or methacrylate (B99206) derivative of the benzoate | Optical films, displays |
Precursors for Specialty Chemicals and Fine Chemicals
Beyond polymers, this compound is a precursor for a variety of specialty and fine chemicals. The dual functionality of the molecule allows for its use in the construction of complex organic structures. For example, it can be used in the synthesis of macrocycles through a ring-closing metathesis reaction after appropriate functionalization of the bromo and ester groups.
The benzoate moiety is a common structural motif in a wide range of organic compounds, including fragrances, flavorings, and pharmaceutical intermediates metoree.combiosynth.comthermofisher.comfishersci.comtrigon-chemie.com. By using this compound as a starting material, chemists can introduce a propyl-linked phenyl group into a target molecule, which can be a key step in the synthesis of complex natural products or their analogues.
Role as Chemical Probes and Tags in Research
This compound is a bifunctional chemical compound featuring two key reactive sites: a bromoalkyl chain and a methyl ester attached to a benzene (B151609) ring. This dual functionality provides the potential for its use as a versatile tool in the synthesis of more complex molecules, including its application as a chemical probe or tag for research purposes. While specific, detailed research findings on the use of this compound for these applications are not extensively documented in publicly available literature, its structural characteristics suggest a capacity for such roles.
The presence of the reactive bromopropyl group allows for covalent attachment to various nucleophilic sites within biological macromolecules such as proteins. This alkylation reaction can be targeted towards specific amino acid residues, enabling the introduction of the benzoate moiety as a tag. The methyl ester of the benzoate group can then serve as a handle for further chemical modification or for detection purposes.
Potential Applications as Chemical Probes and Tags:
Heterobifunctional Crosslinking: The distinct reactivity of the bromoalkyl and ester groups allows for a two-step conjugation strategy. First, the bromoalkyl group can react with a nucleophile on a target molecule. Subsequently, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to another molecule using standard carbodiimide (B86325) chemistry. This would allow for the crosslinking of two different molecules, which is valuable for studying molecular interactions.
Affinity Labeling: The compound could potentially be used in affinity labeling studies to identify and characterize the binding sites of proteins. By attaching a ligand that binds to a specific protein to the benzoate end of the molecule, the reactive bromopropyl group can then form a covalent bond with nearby amino acid residues in the binding pocket, permanently tagging the site.
Fluorescence Labeling and Molecular Imaging: Through modification of the benzoate ring, for example, by introducing a fluorophore, this compound could be converted into a fluorescent probe. The bromopropyl group would serve to anchor the probe to a target of interest, allowing for visualization through fluorescence microscopy or other imaging techniques. Similarly, the incorporation of a radionuclide could enable its use as a tracer in positron emission tomography (PET) imaging.
While the specific applications of this compound as a chemical probe or tag are not widely reported, its fundamental chemical structure provides a basis for its utility in these areas of research. Further investigation and development could establish it as a valuable tool in the field of chemical biology for the study of complex biological systems.
Mechanistic Investigations into the Biological Activities of Methyl 4 3 Bromopropyl Benzoate Derivatives
Exploration of Antimicrobial Mechanisms of Action in Related Compounds
The antimicrobial potential of benzoate (B1203000) derivatives has been an area of active research. While direct studies on methyl 4-(3-bromopropyl)benzoate are limited, investigations into structurally similar compounds provide valuable insights into their potential mechanisms of action.
The antimicrobial activity of benzoate derivatives is often attributed to their ability to disrupt microbial membranes and interfere with essential biochemical pathways. For instance, phenolic compounds, which share the aromatic core with benzoate derivatives, are known to exert their antimicrobial effects by partitioning into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and integrity, leading to the leakage of intracellular components and ultimately cell death.
Furthermore, certain benzoate derivatives have been shown to inhibit key microbial enzymes. For example, derivatives of benzoic acid can interfere with enzymes involved in microbial energy metabolism and synthesis of essential molecules. The specific interactions can vary depending on the nature and position of substituents on the aromatic ring.
Structure-activity relationship (SAR) studies on various benzoate and related derivatives have elucidated key structural features that govern their antimicrobial potency. These studies provide a framework for the rational design of more effective antimicrobial agents based on the this compound scaffold.
Key SAR findings for related antimicrobial compounds include:
Electronic Effects of Substituents : The presence of electron-withdrawing or electron-donating groups on the benzoate ring can significantly influence antimicrobial activity. For example, halogen atoms like bromine can enhance the lipophilicity and electronic properties of the molecule, potentially leading to increased potency herts.ac.uk.
A study on 1,5-benzodiazepine derivatives, which can be synthesized from precursors with similar functionalities, revealed that the presence of a thiazole (B1198619) ring at the C2 position and an ethyl ester group at the C3 position were important for antimicrobial activity nih.govresearchgate.netsemanticscholar.org. This highlights the potential for incorporating heterocyclic and ester functionalities into derivatives of this compound to enhance their antimicrobial profiles.
Table 1: Structure-Activity Relationship Insights for Antimicrobial Benzoate Derivatives
| Structural Feature | Influence on Antimicrobial Activity | Rationale |
| Alkyl Chain Length | Optimal length enhances membrane permeability | Balances hydrophilicity and lipophilicity for effective interaction with the cell membrane. |
| Halogen Substitution | Generally increases potency | Enhances lipophilicity and can act as a good leaving group in reactions with cellular targets. |
| Ester Group Modification | Can modulate solubility and cell uptake | Hydrolysis of the ester can release the active benzoic acid derivative within the cell. |
| Heterocyclic Moieties | Can introduce new binding interactions | Provides additional sites for hydrogen bonding and other interactions with microbial targets. |
Investigation of Anticancer Activities and Associated Molecular Pathways in Derivatives
Benzoate derivatives have emerged as a promising class of compounds in cancer research. google.com Studies on various substituted benzoates and related bromophenolic compounds have shed light on their potential anticancer mechanisms, which can be extrapolated to derivatives of this compound. mdpi.comresearchgate.net
Research has shown that certain benzoic acid derivatives can retard cancer cell growth by inhibiting histone deacetylases (HDACs) nih.gov. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Dihydroxybenzoic acid (DHBA), a derivative of benzoic acid, has been identified as a potent HDAC inhibitor that induces cancer cell death through the elevation of caspase-3 and reactive oxygen species, and by causing G2/M phase cell cycle arrest nih.gov.
Furthermore, some bromophenol derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, certain acetylated bromophenol derivatives have been shown to inhibit the viability of leukemia K562 cells and induce apoptosis mdpi.comresearchgate.net. The molecular pathways implicated in the anticancer activity of such compounds often involve the modulation of key signaling pathways that control cell proliferation, survival, and death.
In some cases, the anticancer activity of benzoate derivatives is linked to their interaction with specific cellular receptors. For example, a signaling pathway mediated by endogenous benzoic acid derivatives and benzoate X receptors (BXR), which are orphan nuclear hormone receptors, has been identified google.com. Agonists of the human homolog of BXR, the Pregnane X receptor (PXR), can mediate the expression of cell cycle proteins, thereby affecting cell cycle progression and enhancing apoptotic tumor cell death google.com.
Table 2: Potential Anticancer Mechanisms of Benzoate Derivatives
| Mechanism of Action | Molecular Pathway/Target | Potential Outcome |
| HDAC Inhibition | Inhibition of histone deacetylase enzymes | Reactivation of tumor suppressor genes, cell cycle arrest, apoptosis. |
| Induction of Apoptosis | Activation of caspases, modulation of Bcl-2 family proteins | Programmed cell death of cancer cells. |
| Receptor Modulation | Interaction with nuclear hormone receptors like PXR/SXR | Regulation of cell cycle proteins, enhanced apoptosis. |
| Kinase Inhibition | Targeting of protein kinases involved in cell signaling | Disruption of cancer cell proliferation and survival pathways. |
Utility as Building Blocks for Biologically Active Molecules
The chemical structure of this compound makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of three key functional groups—the methyl ester, the aromatic ring, and the reactive alkyl bromide—provides multiple avenues for chemical modification and elaboration.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This allows for the introduction of various functional groups that can modulate the compound's biological activity and physicochemical properties.
The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the electronic and steric properties of the molecule. This is a common strategy in drug design to optimize binding to biological targets.
The 3-bromopropyl group is a key reactive handle that can be used to introduce a wide variety of functionalities through nucleophilic substitution reactions. This allows for the attachment of amines, thiols, alcohols, and other nucleophiles, leading to the synthesis of diverse libraries of compounds for biological screening. For example, it can be used in the synthesis of 1,5-benzodiazepine derivatives, which have shown antimicrobial activity nih.govresearchgate.netsemanticscholar.org.
The utility of similar brominated benzoate derivatives as synthetic intermediates is well-documented. For instance, methyl p-bromobenzoate is a key raw material in the synthesis of the antitumor drug pemetrexed (B1662193) disodium (B8443419) and the antifungal compound diglitin A mdpi.com. This underscores the potential of this compound as a valuable starting material for the development of new therapeutic agents.
Future Research Directions and Innovations for Methyl 4 3 Bromopropyl Benzoate
Development of Sustainable and Green Synthetic Routes
Traditional syntheses of compounds like Methyl 4-(3-bromopropyl)benzoate often rely on stoichiometric reagents and volatile organic solvents, generating significant chemical waste. The principles of green chemistry are driving research into more environmentally benign alternatives.
Biocatalysis : The ester functional group is an ideal target for enzymatic synthesis. Lipases, which function efficiently in non-aqueous environments, can be used to catalyze the esterification of a suitable carboxylic acid precursor. This approach offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.
Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) or metal oxides like zirconia and titania, present a recyclable alternative to corrosive liquid acids like sulfuric acid for esterification. These catalysts simplify product purification and minimize waste streams.
Phase-Transfer Catalysis (PTC) : For the introduction of the bromoalkyl group, phase-transfer catalysis offers a green alternative to traditional methods. PTC can facilitate reactions between reagents in immiscible phases (e.g., an aqueous and an organic phase), reducing the need for harsh solvents and often leading to higher yields and fewer byproducts.
A comparative overview of traditional versus potential green synthetic routes is presented below.
| Feature | Traditional Synthesis | Green/Sustainable Route |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Immobilized enzymes (lipases), solid acids |
| Solvents | Volatile organic compounds (e.g., Toluene) | Benign solvents (e.g., heptane), ionic liquids, or solvent-free conditions |
| Energy Input | High temperatures often required | Mild temperatures (30-60°C) |
| Waste Profile | Acidic waste, solvent waste | Recyclable catalyst, minimal solvent waste |
| Atom Economy | Moderate | High |
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of this compound is well-suited for adaptation to modern automated and continuous flow platforms, which offer enhanced control, safety, and efficiency over traditional batch processing.
Automated synthesis platforms can perform entire reaction sequences, including purification, with minimal human intervention. By programming the synthesis of this compound, researchers can achieve higher reproducibility and throughput, accelerating the production of this key intermediate for further studies.
Exploitation in Combinatorial Chemistry and High-Throughput Synthesis
The bifunctional nature of this compound makes it an exceptionally valuable scaffold for combinatorial chemistry and the high-throughput synthesis of compound libraries for drug discovery. Its two distinct reactive sites—the methyl ester and the alkyl bromide—can be addressed with orthogonal reactions.
Solid-Phase Synthesis : The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be anchored to a solid support resin. The alkyl bromide terminus is then exposed for reaction with a diverse set of nucleophiles (e.g., amines, thiols, phenols) in a parallel or split-and-pool fashion.
Solution-Phase Array Synthesis : Alternatively, the alkyl bromide can be reacted first with a library of nucleophiles. The resulting ester derivatives can then be diversified in a second step via hydrolysis and subsequent amide bond formation with a library of amines.
This dual reactivity allows for the rapid generation of a large and structurally diverse library of compounds from a single, versatile building block, which can then be screened for biological activity.
Advanced Functionalization Strategies for Novel Applications in Chemistry and Biology
The future utility of this compound lies in its role as a precursor to more complex and functional molecules. Advanced synthetic strategies can transform its simple structure into novel tools for chemical and biological research.
Cross-Coupling Reactions : The primary alkyl bromide is a suitable substrate for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can form new carbon-carbon bonds, linking the benzoate (B1203000) scaffold to other aryl or alkyl groups. Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, which are valuable handles for further modification via "click chemistry." Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.
Bioconjugation : The alkyl halide provides a reactive handle for covalent modification of biomolecules. By reacting with nucleophilic residues on proteins, such as the thiol group of cysteine, this compound can act as a linker to attach small molecules, fluorescent dyes, or affinity tags to proteins for biochemical studies.
Synthesis of Molecular Probes and Imaging Agents : The bromo-functionalized structure is a common precursor in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). The bromine atom can be replaced with a positron-emitting isotope, such as fluorine-18, in the final step of a synthesis. This allows for the creation of PET probes that can be used to visualize and quantify biological processes in vivo.
Click Chemistry : The alkyl bromide can be readily converted to an azide (B81097), which is a key functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the most prominent example of a "click reaction." This opens up a modular and highly efficient route to creating complex molecules by linking the benzoate scaffold to any alkyne-containing molecule.
These advanced functionalization strategies promise to expand the application of this compound far beyond its role as a simple intermediate, positioning it as a key component in the development of next-generation chemical and biological tools.
Q & A
Basic: What are the optimal reaction conditions for synthesizing Methyl 4-(3-bromopropyl)benzoate?
Methodological Answer:
The synthesis typically involves alkylation or bromination steps. A common approach is reacting 4-(3-hydroxypropyl)benzoate with hydrobromic acid (HBr) under acidic conditions or using PBr₃ as a brominating agent. For example, analogous procedures for brominated esters (e.g., Methyl 4-(bromomethyl)benzoate) suggest refluxing in a solvent like dichloromethane or THF, with yields influenced by reaction time (6-12 hours) and stoichiometric excess of brominating agents . Evidence from similar compounds highlights the importance of anhydrous conditions and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the ester group (δ ~3.9 ppm for methyl, δ ~170 ppm for carbonyl) and bromopropyl chain (δ ~3.4 ppm for CH₂Br, δ ~30-40 ppm for quaternary carbons).
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br stretch).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 285/287 (isotopic pattern confirms bromine).
- X-ray Crystallography : For definitive structural elucidation, using programs like SHELXL for refinement .
Cross-referencing with databases (e.g., PubChem) and comparing to analogs (e.g., Methyl 4-(bromomethyl)benzoate) ensures accurate interpretation .
Advanced: How does the bromopropyl substituent influence reactivity in nucleophilic substitution (SN) reactions?
Methodological Answer:
The bromine atom at the terminal position of the propyl chain facilitates SN2 reactions due to its role as a leaving group. However, steric hindrance from the propyl chain may reduce reactivity compared to shorter-chain analogs (e.g., bromomethyl derivatives). Studies on similar brominated esters show that reaction rates with nucleophiles (e.g., amines, thiols) depend on solvent polarity (e.g., DMF > THF) and base strength (e.g., K₂CO₃ vs. DBU). Computational modeling (DFT) can predict transition states and optimize conditions for regioselective substitution .
Advanced: How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Methodological Answer:
Contradictions often arise from variations in:
- Catalyst Selection : For example, using phase-transfer catalysts (e.g., TBAB) vs. traditional bases.
- Purification Methods : HPLC vs. column chromatography may recover different yields.
- Reaction Scale : Microscale reactions (<1 mmol) often report lower yields due to handling losses.
A systematic approach involves Design of Experiments (DoE) to test variables (temperature, solvent, stoichiometry) and kinetic studies to identify rate-limiting steps. Cross-validation with analogs (e.g., Ethyl 3-bromo-4-(trifluoromethyl)benzoate) provides benchmarks .
Advanced: How can SHELX software enhance crystallographic analysis of this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) enable high-resolution analysis of crystal structures. For this compound:
- SHELXL : Refines anisotropic displacement parameters for bromine atoms, improving accuracy in bond-length calculations.
- SHELXE : Resolves phase problems in twinned crystals, common in brominated aromatic systems.
Comparative studies with non-brominated analogs (e.g., Methyl 4-(3-oxopropyl)benzoate) highlight the software’s ability to model halogen-related electron density anomalies .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as brominated compounds may cause irritation or systemic toxicity .
- Waste Disposal : Neutralize with sodium thiosulfate to reduce bromide toxicity before disposal .
Advanced: How can substituent effects on the benzoate ring modulate the biological activity of this compound?
Methodological Answer:
The bromopropyl group enhances lipophilicity, improving membrane permeability. Comparative studies with fluorinated (e.g., Ethyl 3-fluoro-4-hydroxybenzoate) or methylated analogs reveal:
- Enzyme Inhibition : Bromine’s electron-withdrawing effect stabilizes interactions with catalytic residues (e.g., serine hydrolases).
- Receptor Binding : Propyl chain length optimizes van der Waals interactions in hydrophobic pockets.
Structure-Activity Relationship (SAR) studies using molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
